4-(1H-Indol-3-yl)butane-1,2,3-triol
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Overview
Description
4-(1H-Indol-3-yl)butane-1,2,3-triol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring attached to a butane chain with three hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)butane-1,2,3-triol typically involves the reaction of indole derivatives with butane-1,2,3-triol under specific conditions. One common method is the Fischer indole synthesis, where an indole derivative reacts with a carbonyl compound in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)butane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(1H-Indol-3-yl)butane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxyl groups may also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Similar structure but with a ketone group instead of hydroxyl groups.
1,2,4-Butanetriol: Similar backbone but lacks the indole ring.
Uniqueness
4-(1H-Indol-3-yl)butane-1,2,3-triol is unique due to the presence of both the indole ring and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61183-25-3 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)butane-1,2,3-triol |
InChI |
InChI=1S/C12H15NO3/c14-7-12(16)11(15)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,11-16H,5,7H2 |
InChI Key |
HGOGRPFWQNMKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(CO)O)O |
Origin of Product |
United States |
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